molecular formula C3H5NO2S B1284134 Methyl carbamothioylformate CAS No. 86563-22-6

Methyl carbamothioylformate

Cat. No. B1284134
Key on ui cas rn: 86563-22-6
M. Wt: 119.14 g/mol
InChI Key: BOOOPNVCLWZMAH-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

1-Chloropropan-2-one (0.334 mL, 4.20 mmol) and methyl 2-amino-2-thioxoacetate (500 mg, 4.20 mmol) was dissolved in EtOH. The reaction solution was heated to 80° C. for overnight, cooled to RT, concentrated and purified with a silica gel column by ISCO CombiFlash® chromatography eluting with 10%-35% EtOAc/Haptane to give the title compound as a yellowish oil (243 mg, 33.8%) as the ethyl ester. A methyl ester product was isolated as a yellow solid (104 mg, 15.8%).
Quantity
0.334 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
33.8%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH3:4].[NH2:6][C:7](=[S:12])[C:8]([O:10][CH3:11])=[O:9].[CH3:13]CO>>[CH3:2][C:3]1[N:6]=[C:7]([C:8]([O:10][CH2:11][CH3:13])=[O:9])[S:12][CH:4]=1

Inputs

Step One
Name
Quantity
0.334 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
500 mg
Type
reactant
Smiles
NC(C(=O)OC)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified with a silica gel column by ISCO CombiFlash® chromatography
WASH
Type
WASH
Details
eluting with 10%-35% EtOAc/Haptane

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 243 mg
YIELD: PERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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